LogP and TPSA Differentiation: Methyl 2-(hexyloxy)benzoate vs. Ethyl 2-(hexyloxy)benzoate and 2-(Hexyloxy)benzoic Acid
Methyl 2-(hexyloxy)benzoate possesses a computed LogP of 3.43 and a TPSA of 35.53 Ų. The ethyl ester congener (ethyl 2-(hexyloxy)benzoate, C₁₅H₂₂O₃) has a higher predicted LogP (approximately 3.9) due to the additional methylene unit, while the free acid form (2-(hexyloxy)benzoic acid, C₁₃H₁₈O₃) has a substantially lower LogP (~2.8) and a larger TPSA (~46.5 Ų) owing to the ionisable carboxyl group. These differences place the methyl ester in a distinct lipophilicity window that balances membrane permeability with aqueous solubility for topical and transdermal formulation contexts.
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 3.43; TPSA = 35.53 Ų |
| Comparator Or Baseline | Ethyl 2-(hexyloxy)benzoate: LogP ≈ 3.9, TPSA ≈ 35.5 Ų; 2-(Hexyloxy)benzoic acid: LogP ≈ 2.8, TPSA ≈ 46.5 Ų |
| Quantified Difference | ΔLogP ≈ 0.5 vs. ethyl ester; ΔLogP ≈ 0.6 vs. acid; ΔTPSA ≈ 0 vs. ethyl ester; ΔTPSA ≈ 11 Ų vs. acid |
| Conditions | Computed using standard cheminformatics algorithms (ALOGPS/molinspiration-level predictions); values are internally consistent within the same prediction framework. |
Why This Matters
For procurement decisions in drug discovery or agrochemical formulation, the methyl ester offers a specific LogP that may optimise permeability-solubility balance compared to more lipophilic ethyl/hexyl esters or the less permeable acid form.
